Uracil-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

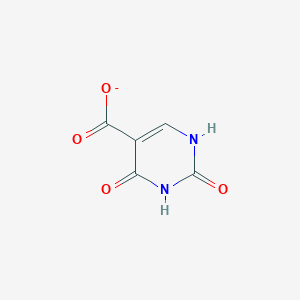

Uracil-5-carboxylate is the conjugate base of uracil-5-carboxylic acid; major species at pH 7.3. It is a conjugate base of a uracil-5-carboxylic acid.

科学的研究の応用

Biochemical Research

Uracil-5-carboxylate serves as an important intermediate in biochemical pathways and has been utilized in various studies:

- Nucleotide Metabolism : It plays a role in the metabolism of pyrimidine nucleotides, particularly in organisms like Neurospora crassa, where it is involved in the conversion of thymidine to uracil derivatives. This pathway has implications for understanding nucleotide synthesis and regulation in cellular processes .

- Demethylation Studies : this compound is recognized as a demethylation intermediate, contributing to studies focused on epigenetic modifications. Its role in the demethylation of cytosines has been investigated, particularly in single-molecule sequencing technologies that analyze DNA methylation patterns .

Analytical Chemistry

This compound has been employed in analytical methods due to its chemical properties:

- Sensing Applications : A notable application is its use in the visual sensing of melamine at parts-per-billion levels. Gold nanoparticles functionalized with this compound have demonstrated high sensitivity for detecting melamine, showcasing its potential for environmental monitoring and food safety .

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly concerning antiviral properties:

- Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral activity against HIV and herpes simplex viruses (HSV). Studies have synthesized various uracil heterodimers that show promise as dual-action antiviral agents, targeting both HIV and HSV infections without significant cytotoxicity .

Synthesis of Derivatives

The synthesis of novel derivatives from this compound has been a focus area, aimed at enhancing its biological activity:

- Modification for Enhanced Activity : Various derivatives have been synthesized to improve the efficacy of uracil-based compounds against viral infections. For instance, 1-alkylated uracil derivatives have shown enhanced activity against HIV-1, indicating that structural modifications can lead to improved therapeutic profiles .

Data Table: Summary of Applications

Case Studies

-

Visual Sensing of Melamine :

- Researchers developed a method utilizing gold nanoparticles tailored with this compound for detecting melamine. This approach demonstrated detection limits as low as parts-per-billion, highlighting its utility in food safety applications.

-

Antiviral Heterodimers :

- A study synthesized several heterodimers based on uracil derivatives that exhibited significant antiviral activity against HIV and HSV. The compounds were tested on infected cell cultures, showing promising results with minimal cytotoxicity.

化学反応の分析

Enzymatic Decarboxylation

The primary reaction of uracil-5-carboxylate is its decarboxylation to uracil, catalyzed by This compound decarboxylase (IDCase, EC 4.1.1.66). This non-oxidative reaction is critical in thymidine salvage pathways in fungi and bacteria .

Key Features:

Mutagenesis studies confirm that disrupting Zn²⁺ coordination (e.g., His195A) abolishes activity, while Asp323 mutations retain substrate binding but block catalysis .

Chemical Stability and Reactivity

This compound exhibits pH-dependent stability and participates in intermolecular interactions via its carboxyl and carbonyl groups .

Hydrogen-Bonding Networks

In crystalline form, it forms:

Decomposition Pathways

Under collision-induced dissociation (CID), this compound undergoes fragmentation, producing uracil and CO₂, mimicking its enzymatic decarboxylation .

CID Fragmentation Products

| Fragment | Proposed Pathway |

|---|---|

| Uracil (C4H4N2O2) | Direct decarboxylation of the carboxylate group. |

| CO₂ | Released as a neutral fragment. |

Reactivity with Interstellar Species

In astrochemical contexts, this compound reacts with small molecules detected in the interstellar medium (ISM) :

Reaction Rate Constants

| Reactant | Reaction | k(cm3molecule−1s−1) |

|---|---|---|

| SO₂ | Uracil 5 carboxylate+SO2 | 1.2×10−10 |

| OCS | Uracil 5 carboxylate+OCS | 8.7×10−11 |

| NH₃ | Proton transfer to form zwitterions. | 3.5×10−10 |

These reactions suggest its potential role in prebiotic chemistry, forming uracil derivatives under astrophysical conditions .

Biochemical Pathway Integration

This compound is a key intermediate in the oxidative degradation of thymine to uracil:

-

Thymine → 5-Hydroxymethyluracil (via thymine-7-hydroxylase).

-

5-Formyluracil → 5-Carboxyuracil (via sequential oxidation).

This pathway regulates nucleotide pools and RNA stability in microbial systems .

特性

CAS番号 |

13345-19-2 |

|---|---|

分子式 |

C5H3N2O4- |

分子量 |

155.09 g/mol |

IUPAC名 |

2,4-dioxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |

InChIキー |

ZXYAAVBXHKCJJB-UHFFFAOYSA-M |

SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)[O-] |

正規SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)[O-] |

同義語 |

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。